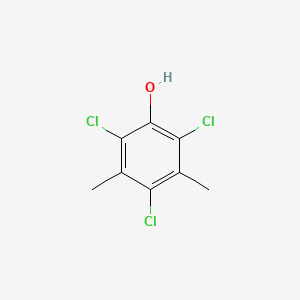

2,4,6-Trichloro-3,5-dimethylphenol

Descripción

Significance of Chlorinated Phenols in Environmental and Industrial Chemistry

Chlorinated phenols are a class of organic compounds in which one or more chlorine atoms are attached to the phenol (B47542) ring. This group consists of 19 different isomers, and their chemical and toxicological properties vary depending on the number and position of the chlorine atoms. nih.gov

In an industrial context, chlorinated phenols have been widely utilized for their biocidal properties. They serve as intermediates in the manufacturing of a variety of products, including pesticides, herbicides, and disinfectants. google.com For instance, pentachlorophenol (B1679276) and some tetrachlorophenols have seen extensive use as wood preservatives and fungicides. nih.gov The production of chlorophenyloxyacetic acid herbicides also relies on less chlorinated phenols as precursors. nih.gov Certain chlorinated phenols, such as 4-chloro-3,5-dimethylphenol, are employed as disinfectants in both household and hospital settings. stenutz.eu

From an environmental perspective, chlorinated phenols are significant due to their widespread presence as pollutants. nih.govgoogle.com They are considered ubiquitous contaminants and have been detected in various environmental matrices, including soil, water, and air. nih.govnih.gov Their release into the environment can occur through industrial effluents, agricultural runoff, and as degradation products of more complex chlorinated compounds like certain pesticides. nih.govgoogle.com The formation of chlorinated phenols can also occur during the chlorination of water for disinfection purposes. nih.govnih.gov Due to their potential for environmental persistence and contamination, several chlorinated phenols, including 2,4-dichlorophenol (B122985) and 2,4,6-trichlorophenol (B30397), have been designated as priority pollutants by regulatory bodies like the U.S. Environmental Protection Agency (USEPA) and the European Union. nih.gov

Historical Context of 2,4,6-Trichloro-3,5-dimethylphenol Research and Development

While the broader class of chlorinated phenols has a long history of use and study, with commercial production of some isomers like 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and 2,4-dichlorophenoxyacetic acid (2,4-D) dating back to the mid-20th century, the specific historical development of this compound is not as extensively documented in readily available literature. stenutz.eu The synthesis of chlorinated phenols, in general, is typically achieved through the chlorination of phenol. wikipedia.org For example, a patent for the synthesis of 2,4,6-trichlorophenol describes a method involving the chlorination of phenol using a catalyst to improve product quality and yield. google.com

The research and development of many chlorinated phenols have been driven by their application as biocides. For instance, the use of sodium salts of pentachlorophenol and tetrachlorophenol as fungicides in the lumber industry began in the 1950s. matrixscientific.com The development of specific isomers is often tied to the need for particular properties in the final product. The commercial production of 2,4,6-trichlorophenol was first reported in the United States in 1950, but it was later discontinued (B1498344) by the sole U.S. manufacturer due to the high costs associated with removing toxic dioxin impurities. chemicalbook.com

For this compound specifically, its presence in chemical supplier catalogs and databases indicates its availability for research and potential specialized applications. chemicalbook.com However, a detailed timeline of its initial synthesis, discovery of its properties, and specific industrial applications is not as well-defined as that of more common chlorinated phenols.

Structural Characteristics and Positional Isomerism in Chlorinated Phenols

The structure of chlorinated phenols is based on a phenol molecule, which consists of a hydroxyl (-OH) group attached to a benzene (B151609) ring. The defining characteristic of chlorinated phenols is the substitution of one or more hydrogen atoms on the benzene ring with chlorine atoms. The number and position of these chlorine atoms give rise to a large number of isomers.

Positional isomerism is a key feature of chlorinated phenols, as the location of the chlorine atoms on the benzene ring significantly influences the compound's physical, chemical, and biological properties. sielc.com For example, there are three positional isomers of monochlorophenol, six for dichlorophenol, and six for trichlorophenol. this compound is a specific isomer with chlorine atoms at positions 2, 4, and 6, and methyl groups at positions 3 and 5 of the phenol ring.

The presence and position of chlorine atoms affect properties such as acidity. The electron-withdrawing nature of chlorine generally increases the acidity of the phenolic hydroxyl group, and this effect is more pronounced with a greater number of chlorine substituents. sielc.comtcichemicals.com Ortho-chlorinated phenols (where a chlorine atom is adjacent to the hydroxyl group) tend to be more acidic due to the strong inductive effect of the nearby chlorine. sielc.com Intramolecular hydrogen bonding between the ortho-chlorine and the hydroxyl group can also affect the stability and properties of the molecule. sielc.com The arrangement of substituents also influences the compound's behavior in analytical techniques like gas chromatography, where different isomers can have varying retention times. chemicalbook.com

Overview of Current Research Trajectories for this compound

Current research involving this compound and related compounds appears to be focused on several key areas, including analytical methodology, environmental fate, and the development of more sustainable applications.

One significant area of research is the development of advanced analytical techniques for the detection and quantification of chlorinated phenols in various matrices. For instance, a reverse-phase high-performance liquid chromatography (HPLC) method has been described for the analysis of this compound. thegoodscentscompany.com Such methods are crucial for monitoring the presence of these compounds in the environment and in commercial products.

The environmental fate and remediation of chlorinated phenols continue to be a major research focus. Studies on related compounds, such as the bioremediation of 2,4,6-trichlorophenol using enzymes, highlight the ongoing effort to find effective ways to remove these pollutants from the environment. cognitivemarketresearch.com Research into the degradation of biocides like 4-chloro-3,5-dimethylphenol, a structurally similar compound, is also relevant, with studies exploring degradation mechanisms in aqueous environments.

Furthermore, there is a growing trend in the chemical industry towards developing more environmentally friendly and sustainable products. For related compounds like 4-chloro-3,5-dimethylphenol, market trends indicate a growing demand for biodegradable and eco-friendly disinfectant formulations. This suggests that future research on this compound could be directed towards evaluating its environmental impact and potentially developing greener alternatives or formulations with improved environmental profiles.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4,6-trichloro-3,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O/c1-3-5(9)4(2)7(11)8(12)6(3)10/h12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEWEUWJXXZLAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Cl)O)Cl)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00220009 | |

| Record name | 2,4,6-Trichloro-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6972-47-0 | |

| Record name | 2,4,6-Trichloro-3,5-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6972-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichloro-3,5-dimethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3, 2,4,6-trichloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Trichloro-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trichloro-3,5-dimethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-Trichloro-3,5-dimethylphenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZ4WW45ASV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Methodologies for 2,4,6 Trichloro 3,5 Dimethylphenol

Precursor Chemistry and Synthesis of Substituted Phenols (e.g., 3,5-Dimethylphenol)

The synthesis of 2,4,6-Trichloro-3,5-dimethylphenol begins with the formation of its precursor, 3,5-dimethylphenol (B42653), also known as 3,5-xylenol. Several methods exist for the industrial production of this key intermediate.

One significant route involves the catalytic conversion of isophorone (B1672270) in the gas phase. chemicalbook.comgoogle.com This process is typically carried out at high temperatures, ranging from 450 to 600°C. google.com The choice of catalyst is crucial for maximizing the yield of 3,5-dimethylphenol while minimizing the formation of by-products. chemicalbook.com Catalysts that have shown effectiveness include chromium-nickel-steel alloys and rare earth metals on an alumina (B75360) support. google.comepo.org For instance, a chromium-nickel-steel alloy composed of approximately 74% iron, 18% chromium, and 8% nickel has been reported to yield 65-68% of 3,5-dimethylphenol. google.com Another catalytic system involves rare earth metals on an alumina carrier, which can be promoted with transition metals like cobalt or alkali/alkaline earth metals like potassium. epo.org

Another synthetic pathway to 3,5-dimethylphenol starts from m-xylene (B151644). google.comnih.gov This multi-step process involves the Friedel-Crafts acylation of m-xylene to produce an intermediate 3,5-dimethylcarbonyl compound. This intermediate is then subjected to a Baeyer-Villiger oxidation using a peroxide to form a 3,5-dimethylphenol ester, which is subsequently hydrolyzed to yield the final 3,5-dimethylphenol product. google.com This method is noted for its potential for high yield under mild conditions and is suitable for large-scale production. google.com

Additionally, 3,5-dimethylphenol can be synthesized from 3,5-dimethylcyclohex-2-en-1-one through a process involving bromination followed by treatment with a potassium hydroxide (B78521) solution and subsequent steam distillation. prepchem.com

The selection of a particular synthetic route for 3,5-dimethylphenol often depends on factors such as raw material cost, desired product purity, and environmental considerations. chemicalbook.comgoogle.com

Direct Chlorination Strategies for Phenolic Compounds

The direct chlorination of phenolic compounds, such as 3,5-dimethylphenol, is a primary method for introducing chlorine atoms onto the aromatic ring to produce chlorinated phenols like this compound. nih.govchemicalbook.com This electrophilic aromatic substitution reaction is influenced by the nature of the chlorinating agent, the catalyst used, and the reaction conditions. cardiff.ac.ukatlas.org

Catalytic Approaches in Regioselective Halogenation (e.g., FeCl3, Cupric Salts)

Catalysts play a pivotal role in directing the regioselectivity of the chlorination of phenols. Lewis acids like ferric chloride (FeCl₃) are commonly employed to enhance the electrophilicity of the chlorinating agent, thereby facilitating the substitution reaction. atlas.orgjru.edu.in In the presence of FeCl₃, chlorine gas (Cl₂) or other chlorine sources can effectively chlorinate the phenol (B47542) ring. atlas.org The catalyst helps to generate a more potent electrophile, which then attacks the electron-rich aromatic ring of the phenol. atlas.org

Copper salts, such as cupric salts, have also been investigated for their catalytic activity in halogenation reactions. acs.orgmdpi.com While the specific application of cupric salts in the direct synthesis of this compound is not extensively detailed in the provided context, copper-catalyzed halogenations of aromatic compounds are known. mdpi.com These reactions can proceed through various mechanisms, including those involving single-electron transfer (SET). mdpi.com For instance, Cu(OAc)₂ has been used to catalyze the oxybromination of phenols. mdpi.com

The choice of catalyst can significantly influence the distribution of isomers, with the goal often being to achieve high para-selectivity. cardiff.ac.ukmdpi.comresearchgate.net

Reagent-Specific Chlorination Techniques (e.g., Sulfuryl Chloride, Hypochlorites)

The selection of the chlorinating agent is critical in determining the outcome of the reaction.

Sulfuryl chloride (SO₂Cl₂) is a widely used reagent for the chlorination of phenols. google.comacs.orggoogle.comresearchgate.net It is often used in conjunction with a catalyst to achieve high yields and specific regioselectivity. researchgate.netgoogle.com For example, the chlorination of m-xylenol (3,5-dimethylphenol) with sulfuryl chloride in the presence of ferric chloride and an additive like 1,3-bis(methylthio)propane (B1594173) can yield a mixture of chlorinated products, including 2,4-dichloro-3,5-dimethylphenol (B1670469). chemicalbook.com The byproducts of using sulfuryl chloride, sulfur dioxide and hydrogen chloride, are gaseous and can be easily removed, which simplifies the purification process. acs.org

Hypochlorites , such as sodium hypochlorite (B82951) (NaOCl) and tert-butyl hypochlorite, are another class of reagents for phenol chlorination. nih.govresearchgate.netacs.org Aqueous solutions of sodium hypochlorite are commonly used, and the reaction kinetics are highly dependent on pH. researchgate.netgfredlee.com The reaction proceeds through an electrophilic attack of hypochlorous acid (HOCl) on the aromatic ring. nih.gov Stepwise chlorination occurs, leading to the formation of mono-, di-, and eventually trichlorinated phenols. nih.govgfredlee.com The chlorination of 4-chloro-3,5-dimethyl phenol with NaOCl in an aqueous alkaline medium has been studied to understand the kinetics of further chlorination. researchgate.net Tert-butyl hypochlorite has also been investigated as a chlorinating agent, with the solvent playing a significant role in the resulting ortho/para isomer ratio. acs.org

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of the desired chlorinated phenol and controlling the regioselectivity of the chlorination process. Key parameters that are manipulated include temperature, solvent, reaction time, and the molar ratio of reactants and catalysts. researchgate.netgoogle.comgfredlee.com

For chlorinations using sulfuryl chloride, the reaction temperature and the presence of a catalyst are significant. For instance, reactions can be conducted at room temperature or slightly elevated temperatures. chemicalbook.comgoogle.com The use of specific sulfur-containing catalysts in conjunction with a Lewis acid like aluminum chloride or ferric chloride has been shown to lead to quantitative yields of chlorophenols with high regioselectivity, often in solvent-free conditions. mdpi.comresearchgate.net

In the case of hypochlorite chlorination, pH is a critical factor. The rate of chlorination of phenols often exhibits a maximum in the neutral to slightly alkaline pH range. gfredlee.com The reaction time also plays a role in the distribution of products, with longer reaction times generally leading to higher degrees of chlorination. gfredlee.com The initial concentrations of the phenolic compound and the chlorinating agent also influence the reaction rate and product profile. gfredlee.com

The following table summarizes the effect of different chlorinating agents and catalysts on the chlorination of phenolic compounds, based on available research findings.

| Phenolic Substrate | Chlorinating Agent | Catalyst/Additive | Solvent | Key Findings |

| m-Xylenol | Sulfuryl chloride | FeCl₃, 1,3-bis(methylthio)propane | Dichloromethane (B109758) | Produced a mixture including 2,4-dichloro-3,5-dimethylphenol and 4-chloro-3,5-dimethylphenol. chemicalbook.com |

| Phenol | Sulfuryl chloride | Elemental sulfur | - | Predominantly para-chlorination. google.com |

| o-Cresol | Sulfuryl chloride | Poly(alkylene sulfide)s, AlCl₃ or FeCl₃ | - | High yields and high para/ortho ratios. cardiff.ac.uk |

| Phenol | Sodium hypochlorite | - | Water | Stepwise chlorination to 2,4,6-trichlorophenol (B30397); reaction rate is pH-dependent. nih.govgfredlee.com |

| 4-Chloro-3,5-dimethyl phenol | Sodium hypochlorite | - | Aqueous alkaline medium | Kinetics of further chlorination studied. researchgate.net |

| Phenol | tert-Butyl hypochlorite | - | Ethanol, Carbon tetrachloride | Solvent affects the ortho/para isomer ratio. acs.org |

Multi-Step Synthesis from Substituted Anilines and Other Aromatic Precursors

While direct chlorination of phenols is a common route, multi-step syntheses from other aromatic precursors, such as substituted anilines, can also be employed. These methods often involve protecting group strategies to control the reactivity and regioselectivity of the reactions.

For example, the synthesis of a related compound, a sulfonamide, starting from acetanilide (B955) demonstrates a typical multi-step approach. The amino group of aniline (B41778) is first protected by acetylation to form acetanilide. This is followed by an electrophilic aromatic substitution, such as chlorosulfonation, to introduce a sulfonyl chloride group onto the ring. The protecting group prevents unwanted side reactions of the amino group. After the desired functional groups are in place, the protecting group is removed.

Although a specific multi-step synthesis of this compound from a substituted aniline is not detailed in the provided context, the principles of using protecting groups and sequential reactions are applicable to the synthesis of complex substituted aromatic compounds. This approach allows for the precise placement of substituents that might be difficult to achieve through direct substitution on a highly activated or sensitive ring.

Green Chemistry Principles and Sustainable Synthesis of Chlorinated Phenols

The application of green chemistry principles to the synthesis of chlorinated phenols is an area of growing importance, aiming to reduce the environmental impact of these chemical processes. rsc.orgchemistryviews.org Key aspects include the use of environmentally benign solvents and reagents, the development of highly selective and efficient catalysts, and the minimization of waste.

One approach is the use of "green" oxidants and solvents. For instance, hydrogen peroxide has been used as an oxidant in the oxychlorination of phenol, with water as the solvent. rsc.org This system, catalyzed by manganous(II) sulfate, uses hydrogen chloride as the chlorine source and produces water as the only by-product from the oxidant. rsc.org This method offers a more environmentally friendly alternative to traditional chlorination methods that may use more hazardous reagents and organic solvents. rsc.org

The development of reusable and highly selective catalysts is another cornerstone of green synthesis. For example, zeolites and other solid acid catalysts have been explored for the para-selective halogenation of phenols. cardiff.ac.uk While success has been somewhat limited with phenols, these catalysts offer the advantage of easy separation and recycling. cardiff.ac.uk Poly(alkylene sulfide)s, when used in very small amounts as catalysts for chlorination with sulfuryl chloride, can lead to high yields and selectivity, often without the need for a solvent, which aligns with the principles of atom economy and waste reduction. mdpi.comresearchgate.net

Furthermore, the use of deep eutectic solvents (DES), which are biodegradable, non-toxic, and inexpensive, is being explored as a sustainable alternative to traditional volatile organic solvents. chemistryviews.org A mixture of choline (B1196258) chloride and urea, for example, has been used as a catalyst for the synthesis of phenols from arylboronic acids in water. chemistryviews.org While not directly applied to chlorination in the provided context, this illustrates the trend towards using more sustainable reaction media.

By focusing on these green chemistry principles, the synthesis of chlorinated phenols can be made more sustainable, reducing both environmental impact and production costs.

Chemical Reactivity and Derivatization of 2,4,6 Trichloro 3,5 Dimethylphenol

Oxidative Transformations and Quinone Formation

The oxidation of phenols can lead to a variety of products, including quinones and coupling products. The specific outcome is highly dependent on the oxidant used and the reaction conditions.

The reaction of chlorinated phenols with oxidizing agents like calcium hypochlorite (B82951) is of significant interest due to its relevance in disinfection and degradation processes. While specific studies on 2,4,6-trichloro-3,5-dimethylphenol are not extensively documented in the reviewed literature, research on the closely related 2,4,6-trichlorophenol (B30397) provides valuable insights.

The reaction of 2,4,6-trichlorophenol with calcium hypochlorite in methanol (B129727) has been shown to produce dimer-type ketals. nih.gov Similarly, the oxidation of 2,4,6-trichlorophenol by other oxidizing agents like hydrogen peroxide, often in the presence of iron-based catalysts, has been studied. rsc.orgresearchgate.netnih.gov These reactions typically proceed via the formation of a phenoxyl radical, which can then undergo further transformations. For instance, the peroxidase-catalyzed oxidation of 2,4,6-trichlorophenol yields 2,6-dichloro-1,4-benzoquinone (B104592) as the major product. nih.gov The degradation of 2,4,6-trichlorophenol using zero-valent iron in the presence of various peroxides (peroxymonosulfate, hydrogen peroxide, and peroxydisulfate) has also been investigated, with hydrogen peroxide generally showing the highest degradation efficiency. nih.gov

In a study on the degradation of 2,4,6-trichlorophenol by air ions, the initial step was proposed to be the formation of 2,6-dichloro-1,4-benzenediol. nih.gov Furthermore, the in vitro metabolism of 2,4,6-trichlorophenol has been found to produce metabolites such as 2,6-dichloro-1,4-hydroquinone and hydroxypentachlorodiphenyl ether isomers, which are formed through phenoxy radical dimerization. nih.gov

Detailed studies on the reaction of 2,4,6-trichlorophenol (a structural analog of this compound) with calcium hypochlorite in methanol have demonstrated the formation of a dimer-type ketal, specifically 2-(2',4',6'-trichlorophenoxy)-4,4-dimethoxy-6-chlorocyclohexadien-2,5-one. nih.gov This unstable ketal can then be hydrolyzed to the corresponding substituted benzoquinone, 2-(2',4',6'-trichlorophenoxy)-6-chloro-1,4-benzoquinone. nih.gov A similar reaction with 2,4,6-trichloro-m-cresol (B3343703) also yielded a dimer-type ketal and its corresponding benzoquinone. nih.govresearchgate.net

The formation of these products is believed to proceed through a mechanism involving the initial chlorination of the phenol (B47542) to form a cyclohexadienone intermediate, which then reacts with a phenoxide ion to form the dimer. Subsequent reaction with methanol leads to the ketal. The structure of these complex molecules is typically elucidated using a combination of spectroscopic techniques, including gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy. nih.gov

The synthesis of substituted p-benzoquinones can also be achieved through the condensation of anilines with tetrachloro-p-benzoquinone. researchgate.net While not directly involving this compound, this highlights a general route to substituted quinones.

| Precursor | Oxidizing Agent/Conditions | Major Products | Reference |

| 2,4,6-Trichlorophenol | Calcium hypochlorite in Methanol | 2-(2',4',6'-trichlorophenoxy)-4,4-dimethoxy-6-chlorocyclohexadien-2,5-one, 2-(2',4',6'-trichlorophenoxy)-6-chloro-1,4-benzoquinone | nih.gov |

| 2,4,6-Trichloro-m-cresol | Calcium hypochlorite in Methanol | 2-(3'-methyl-2',4',6'-trichlorophenoxy)-4,4-dimethoxy-5-methyl-6-chlorocyclohexadien-2,5-one, 2-(3'-methyl-2',4',6'-trichlorophenoxy)-5-methyl-6-chloro-1,4-benzoquinone | nih.govresearchgate.net |

| 2,4,6-Trichlorophenol | Horseradish Peroxidase/Hydroperoxide | 2,6-dichloro-1,4-benzoquinone | nih.gov |

| 2,4,6-Trichlorophenol | Rat liver S-9 fraction | 2,6-dichloro-1,4-hydroquinone, Hydroxypentachlorodiphenyl ether isomers | nih.gov |

Reductive Dechlorination Reactions

Reductive dechlorination is a process that involves the removal of chlorine atoms from a molecule and their replacement with hydrogen atoms. This is a significant reaction pathway for the environmental remediation of polychlorinated compounds. While specific studies on the reductive dechlorination of this compound are not prevalent in the searched literature, general principles can be applied from studies on other polychlorinated aromatic compounds, such as polychlorinated biphenyls (PCBs).

These reactions can be carried out using various methods, including catalytic hydrodechlorination with H₂, Fe-based systems, and microbial degradation under anaerobic conditions. wsu.edu For instance, the degradation of 2,4,6-trichlorophenol has been studied using a three-electrode simultaneous oxidation-reduction system. researchgate.net

Formation of Phenoxy Derivatives and Ethers

The hydroxyl group of this compound can undergo etherification to form phenoxy derivatives and ethers. Two common methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comkhanacademy.orgwikipedia.orglibretexts.orgyoutube.com In the case of this compound, it would first be deprotonated with a strong base to form the corresponding phenoxide, which would then act as a nucleophile to attack an alkyl halide. The steric hindrance from the ortho-chlorine and methyl groups might influence the reaction rate and yield. masterorganicchemistry.comwikipedia.org

The Mitsunobu reaction provides an alternative route for the synthesis of ethers from alcohols and a nucleophile, using reagents like triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgwikipedia.orgmdpi.comalfa-chemistry.comresearchgate.net This reaction typically proceeds with inversion of stereochemistry at the alcohol carbon. For a phenol like this compound, the reaction would involve the activation of an alcohol by the Mitsunobu reagents, followed by nucleophilic attack by the phenoxide.

Functional Group Transformations and Synthesis of Novel Chemical Entities

The presence of multiple reactive sites on this compound allows for various functional group transformations, potentially leading to the synthesis of novel chemical entities with interesting biological activities. For example, the core structure could be a scaffold for developing new therapeutic agents or other functional materials.

While specific examples of such transformations starting from this compound are not detailed in the provided search results, multicomponent reactions are a powerful tool for the synthesis of biologically active molecules from simple precursors. nih.gov The synthesis of various biologically active natural products often involves key steps like organocatalytic reductive coupling and etherification, which could theoretically be applied to derivatives of this compound. rsc.org

Comparative Reactivity Studies with Related Halogenated Phenols

Comparing the reactivity of this compound with its structural analogs, such as 2,4,6-trichlorophenol and 2,4,6-tribromo-3,5-dimethylphenol (B13412804), can provide valuable insights into the influence of substituents on the chemical behavior of the aromatic ring.

Comparison with 2,4,6-Trichlorophenol: The primary difference between these two compounds is the presence of two methyl groups in the former. These electron-donating methyl groups would be expected to increase the electron density of the aromatic ring, potentially making it more susceptible to electrophilic attack compared to 2,4,6-trichlorophenol. However, the steric bulk of the methyl groups could also hinder certain reactions. The oxidation of 2,4,6-trichlorophenol has been more extensively studied, with various oxidizing agents leading to the formation of chlorinated benzoquinones and other degradation products. rsc.orgresearchgate.netnih.govnih.govnih.govnih.gov

Comparison with 2,4,6-Tribromo-3,5-dimethylphenol: The key difference here is the nature of the halogen substituents. Bromine is less electronegative and a better leaving group than chlorine. This would suggest that 2,4,6-tribromo-3,5-dimethylphenol might be more reactive in reactions involving nucleophilic substitution of the halogen atoms. The synthesis of 2,4,6-tribromo-3,5-dimethylphenol can be achieved by the bromination of 3,5-dimethylphenol (B42653) (s-xylenol). prepchem.com This tribromo-derivative is used as a reagent in epoxidation reactions and can act as an ionic liquid catalyst. biosynth.com

| Compound | Key Structural Difference from this compound | Expected Reactivity Difference | Reference |

| 2,4,6-Trichlorophenol | Lacks two methyl groups | Potentially less reactive towards electrophilic substitution due to lower electron density on the ring. | rsc.orgresearchgate.netnih.govnih.govnih.govnih.gov |

| 2,4,6-Tribromo-3,5-dimethylphenol | Bromine atoms instead of chlorine atoms | Potentially more reactive in nucleophilic substitution of halogens due to bromine being a better leaving group. | prepchem.combiosynth.com |

Analytical Techniques for Characterization and Quantification of 2,4,6 Trichloro 3,5 Dimethylphenol

Chromatographic Separation Methods

Chromatography is a fundamental analytical technique for the separation, identification, and quantification of chemical compounds. For a substituted phenol (B47542) like 2,4,6-Trichloro-3,5-dimethylphenol, both liquid and gas chromatography offer robust and reliable methods for its analysis.

High-Performance Liquid Chromatography (HPLC) with Reverse Phase

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile or thermally labile compounds. In the context of this compound, reverse-phase (RP) HPLC is the most common approach. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. This allows for the effective separation of moderately nonpolar compounds like this compound.

A standard reverse-phase HPLC method for the analysis of this compound employs a mobile phase consisting of acetonitrile (B52724), water, and an acidifier like phosphoric acid. sielc.com The use of a C18 column is a common choice for the stationary phase in such separations.

The composition of the mobile phase is a critical parameter that is optimized to achieve the desired resolution and sensitivity for the detection of this compound. The ratio of the organic solvent (e.g., acetonitrile or methanol) to water is adjusted to control the retention time of the analyte. Increasing the proportion of the organic solvent typically leads to a shorter retention time.

For applications requiring mass spectrometric (MS) detection, the non-volatile phosphoric acid in the mobile phase is typically substituted with a volatile acid, such as formic acid, to ensure compatibility with the MS interface. sielc.com The pH of the mobile phase can also be adjusted to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and retention on a reverse-phase column.

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Detection | UV or Mass Spectrometry (with formic acid instead of phosphoric acid) |

| Table 1: Exemplary HPLC conditions for the analysis of this compound. sielc.com |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. For the analysis of this compound, UPLC methods can be developed using columns with 3 µm particles for rapid applications. sielc.com The principles of mobile phase and stationary phase selection in UPLC are similar to those in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle size columns.

Gas Chromatography (GC) with Mass Spectrometry (MS)

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a highly specific and sensitive technique for the analysis of volatile and semi-volatile compounds. While this compound has limited volatility, it can be effectively analyzed by GC-MS, often following a derivatization step to enhance its volatility and improve its chromatographic behavior.

GC-MS provides not only quantitative data but also structural information through the mass spectrum of the analyte, which serves as a chemical fingerprint for its identification.

To improve the volatility and thermal stability of phenolic compounds for GC analysis, a derivatization step is commonly employed. This involves a chemical reaction to convert the polar hydroxyl group into a less polar, more volatile functional group.

Common derivatization strategies for phenols include:

Acetylation: Reaction with acetic anhydride (B1165640) in an alkaline medium converts the phenol to its corresponding acetate (B1210297) ester. This method is used for the analysis of chlorophenols in water. s4science.at

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.

The choice of derivatization reagent depends on the specific requirements of the analysis, including the desired volatility and the mass spectral characteristics of the resulting derivative.

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For the GC-MS analysis of halogenated phenols, key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy (often expressed as recovery).

| Validation Parameter | Typical Requirement/Value |

| Limit of Detection (LOD) | ng/L to pg/tablet range |

| Recovery | 80 - 120% |

| Relative Standard Deviation (RSD) | < 10% |

| Table 2: Typical method validation parameters for the trace analysis of halogenated phenols. nih.govnelac-institute.org |

Thin Layer Chromatography (TLC) for Qualitative and Quantitative Analysis

Thin Layer Chromatography (TLC) serves as a versatile and cost-effective method for the qualitative and, to some extent, quantitative analysis of this compound. nih.govresearchgate.net This technique separates compounds based on their differential partitioning between a stationary phase, typically a layer of silica (B1680970) gel on a plate, and a liquid mobile phase. nih.govsigmaaldrich.com The separation allows for the assessment of sample purity and the tentative identification of the compound by comparing its retention factor (Rf) to that of a known standard. chemistryhall.com

The Rf value, a key parameter in TLC, is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. chemistryhall.com This value is dependent on the specific TLC system, including the stationary phase, mobile phase, and temperature. For quantitative analysis, the intensity of the spot corresponding to this compound can be measured using a densitometer, although this is less precise than other quantitative methods. sigmaaldrich.comyoutube.com Visualization of the separated spots on the TLC plate can be achieved under UV light or by using specific staining reagents. nih.govnih.gov

Table 1: TLC Parameters for Analysis of Phenolic Compounds

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | A mixture of n-hexane and ethyl acetate in varying ratios (e.g., 7:3) can be effective for separating phenolic compounds. |

| Visualization | UV light (254 nm) or staining with reagents like ferric chloride, which reacts with phenols to produce a colored complex. researchgate.net |

| Retention Factor (Rf) | The Rf value for this compound would need to be determined experimentally under specific conditions by running a standard alongside the sample. |

This table presents a general guide for the TLC analysis of phenolic compounds. The optimal conditions for this compound may require some optimization.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of this compound. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a unique fingerprint of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR Spectroscopy: This technique provides information about the number and types of hydrogen atoms (protons) in the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methyl protons and the hydroxyl proton. The chemical shifts of these protons are influenced by their local electronic environment.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a separate signal in the ¹³C NMR spectrum. The chemical shifts of the aromatic carbons, the methyl carbons, and the carbon bearing the hydroxyl group provide key structural information.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ||

| -OH | ~5.0 - 6.0 | Singlet |

| -CH₃ | ~2.3 - 2.5 | Singlet |

| ¹³C | ||

| C-OH | ~150 - 155 | |

| C-Cl | ~125 - 135 | |

| C-CH₃ | ~130 - 140 | |

| -CH₃ | ~15 - 20 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions. Experimental data from similar compounds like 2,4,6-trichlorophenol (B30397) and various dimethylphenols can provide a basis for these predictions. chemicalbook.comspectrabase.comspectrabase.comchemicalbook.com

Infrared (IR) Spectroscopy (FTIR)

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds. For this compound, characteristic absorption bands would be observed for the O-H bond of the phenolic group, the C-H bonds of the methyl groups, and the C-Cl bonds, as well as the aromatic ring vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (phenol) | 3200 - 3600 (broad) | Stretching vibration |

| C-H (aromatic) | 3000 - 3100 | Stretching vibration |

| C-H (methyl) | 2850 - 3000 | Stretching vibration |

| C=C (aromatic) | 1450 - 1600 | Ring stretching vibrations |

| C-O (phenol) | 1180 - 1260 | Stretching vibration |

| C-Cl | 600 - 800 | Stretching vibration |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for identification. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), this peak would appear as a characteristic isotopic cluster. The fragmentation pattern, resulting from the breakdown of the molecular ion, provides further structural information.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (relative to most abundant isotope) | Description |

| [M]⁺ | 224 | Molecular ion |

| [M-CH₃]⁺ | 209 | Loss of a methyl group |

| [M-Cl]⁺ | 189 | Loss of a chlorine atom |

| [M-HCl]⁺ | 188 | Loss of a hydrogen chloride molecule |

The m/z values are based on the most abundant isotopes. The presence of chlorine isotopes will result in a characteristic pattern of peaks for each fragment containing chlorine. nist.govnist.govresearchgate.net

Sample Preparation and Extraction Methodologies from Complex Environmental Matrices

The analysis of this compound in environmental samples, such as water or soil, often requires a preliminary step of extraction and pre-concentration to isolate the compound from interfering substances.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a common and well-established method for extracting organic compounds from aqueous samples. In this technique, the water sample is mixed with an immiscible organic solvent in which this compound has a higher solubility. After vigorous shaking, the two phases are allowed to separate, and the organic layer containing the analyte is collected. The choice of solvent is critical and depends on the polarity of the target compound. For phenolic compounds, solvents like dichloromethane (B109758) or a mixture of hexane (B92381) and acetone (B3395972) are often used. A study on the determination of chloroanisoles and their precursor, 2,4,6-trichlorophenol, in water samples utilized a dispersive liquid-liquid microextraction method, a variation of LLE, with isooctane (B107328) as the extraction solvent and methanol (B129727) as the disperser solvent. nih.gov This method proved to be efficient, with recovery rates ranging from 85.2% to 101.4%. nih.gov

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely utilized sample preparation technique for the isolation and concentration of analytes from a liquid sample. It operates on the principle of partitioning a compound between a solid phase (sorbent) and a liquid phase (sample). For chlorophenols, including this compound, SPE offers an efficient alternative to traditional liquid-liquid extraction, reducing solvent consumption and sample handling time. thermofisher.com

The methodology for the extraction of chlorophenols from water samples has been extensively studied and optimized. A common approach involves using a polystyrene-divinylbenzene copolymer as the solid sorbent. carta-evidence.orgresearchgate.net The general procedure includes the following steps:

Sample Preparation: The water sample is typically acidified to a pH of approximately 2. researchgate.netacademicjournals.org This ensures that the phenolic compounds are in their protonated, less polar form, which enhances their retention on the nonpolar sorbent.

Cartridge Conditioning: The SPE cartridge is conditioned sequentially with an organic solvent like methanol, followed by acidified water. This activates the sorbent and ensures reproducible interactions. academicjournals.org

Sample Loading: The acidified water sample is passed through the conditioned cartridge. The chlorophenols are adsorbed onto the solid phase, while the bulk of the water and other polar constituents pass through. researchgate.net

Elution: After the sample has been loaded, the retained analytes are eluted from the cartridge using a small volume of an appropriate organic solvent or solvent mixture. Methanol and mixtures of hexane and acetone are commonly employed for this purpose. researchgate.netepa.gov This step effectively concentrates the analytes into a clean extract.

The selection of the sorbent material, elution solvent, and the pH of the sample are critical parameters that affect the extraction efficiency. carta-evidence.orgnih.gov For chlorophenols, polystyrene-divinylbenzene has demonstrated high recovery rates. carta-evidence.orgresearchgate.net The efficiency of the extraction is often evaluated through recovery studies, where samples are spiked with known concentrations of the target analytes. Research has shown that for various chlorophenols, this method can yield high recoveries and low detection limits, making it suitable for trace-level analysis. carta-evidence.orgresearchgate.net For instance, studies on various chlorophenols in water samples have reported recoveries ranging from 70% to 106% with limits of detection below 20 ng L⁻¹. carta-evidence.orgresearchgate.netnih.gov

Table 1: Exemplary Recovery Data for Solid Phase Extraction of Various Chlorophenols from Water This table presents typical recovery data for related chlorophenol compounds using SPE with a polystyrene-divinylbenzene sorbent, demonstrating the technique's applicability for the analysis of this compound.

| Compound | Sample Volume (mL) | Sorbent Amount (mg) | Elution Solvent | Average Recovery (%) |

| 3,5-Dichlorophenol | 500 | 1000 | Methanol | 105.0 - 109.0 |

| 2,3-Dichlorophenol | 500 | 1000 | Methanol | 99.0 - 100.0 |

| 2,3,5-Trichlorophenol | 500 | 1000 | Methanol | 99.8 - 102.8 |

| 2,4,5-Trichlorophenol | 500 | 1000 | Methanol | 100.0 - 106.0 |

| 2,3,5,6-Tetrachlorophenol | 500 | 1000 | Methanol | 99.6 - 100.0 |

| Pentachlorophenol (B1679276) | 500 | 1000 | Methanol | 95.5 - 95.7 |

Data sourced from a study by Ben Hassine et al. (2015). researchgate.net The recovery percentages represent the range observed with different elution volumes.

Supercritical Fluid Extraction (SFE) for Related Organochlorine Compounds

Supercritical Fluid Extraction (SFE) has emerged as a green analytical technique and a powerful alternative to conventional solvent extraction methods for solid and semi-solid samples. jst.go.jp This method utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical CO₂ is particularly advantageous due to its non-toxic nature, non-flammability, and the ease with which its solvating power can be tuned by altering the pressure and temperature. mdpi.com

While specific SFE applications for this compound are not extensively documented, the technique has been successfully applied to the extraction of a wide range of related organochlorine compounds, such as organochlorine pesticides (OCPs), from various environmental and food matrices. nih.govdss.go.th The principles and parameters used in these applications provide a strong basis for developing a method for this compound.

The SFE process involves placing the sample in an extraction vessel, which is then pressurized and heated to bring the CO₂ to its supercritical state. The supercritical fluid permeates the sample matrix and dissolves the target analytes. The extract-laden fluid is then depressurized, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate into a collection trap. jst.go.jp

Key operational parameters in SFE include:

Pressure and Density: Increasing the pressure of the supercritical fluid at a constant temperature increases its density and, consequently, its solvating power. This allows for selective extraction by carefully controlling the pressure. mdpi.com

Temperature: Temperature affects both the vapor pressure of the analytes and the density of the supercritical fluid. The optimal temperature is a balance between these two factors. nih.gov

Modifier: For more polar compounds, the efficiency of extraction with nonpolar supercritical CO₂ can be low. In such cases, a small amount of a polar organic solvent (a modifier), such as methanol or acetone, can be added to the CO₂ to increase its solvating strength. mdpi.com However, for many organochlorine compounds, extraction with neat CO₂ is effective. dss.go.th

Static and Dynamic Extraction Time: The extraction can be performed in a static mode, where the vessel is filled with the supercritical fluid and allowed to equilibrate, followed by a dynamic mode, where fresh supercritical fluid continuously flows through the vessel. nih.gov

SFE has been effectively used to extract organochlorine pesticides from matrices such as soil, vegetables, and eggs, often with high recoveries and reduced solvent usage compared to traditional methods. nih.govdss.go.thnih.govnih.gov

Table 2: Examples of Supercritical Fluid Extraction Conditions and Recoveries for Organochlorine Pesticides This table illustrates the application of SFE to various organochlorine pesticides from different matrices, highlighting the operational parameters and the efficiency of the technique.

| Compound | Matrix | SFE Conditions | Modifier | Average Recovery (%) |

| Aldrin | Chives | 30.40 MPa, 40°C | None | Satisfactory |

| Dieldrin | Chives | 30.40 MPa, 40°C | None | Satisfactory |

| Endrin | Chives | 30.40 MPa, 40°C | None | Satisfactory |

| Dieldrin | Soil | Optimized design | None | 80.4 - 106.5 |

| Endosulfan | Soil | Optimized design | None | 80.4 - 106.5 |

| 4,4'-DDE | Soil | Optimized design | None | 80.4 - 106.5 |

| Aldrin | Liquid Whole Eggs | 680 bar, 40°C | None | 81.8 - 108.3 |

| Dieldrin | Liquid Whole Eggs | 680 bar, 40°C | None | 81.8 - 108.3 |

| Heptachlor | Liquid Whole Eggs | 680 bar, 40°C | None | 81.8 - 108.3 |

Theoretical and Computational Chemistry of 2,4,6 Trichloro 3,5 Dimethylphenol

Quantum Chemical Studies and Molecular Modeling

Electronic Structure Analysis

Detailed analysis of the electronic structure of 2,4,6-Trichloro-3,5-dimethylphenol, including the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and charge transfer characteristics, has not been reported in the scientific literature.

Molecular Geometry Optimization and Conformation Analysis

While the basic chemical structure is known, a computational analysis of its optimized molecular geometry and a thorough conformational analysis have not been published. Such studies would provide precise bond lengths, bond angles, and dihedral angles, offering insights into the molecule's three-dimensional shape and steric properties.

Vibrational Spectroscopy Predictions and Interpretations

There are no available computational predictions or experimental interpretations of the infrared (IR) and Raman spectra for this compound. Theoretical vibrational analysis is essential for assigning specific vibrational modes to the functional groups within the molecule.

Reaction Mechanism Elucidation through Computational Approaches

The elucidation of reaction mechanisms involving this compound through computational methods has not been a subject of published research. Computational approaches are invaluable for mapping reaction pathways, identifying transition states, and calculating activation energies.

Molecular Dynamics Simulations for Dynamic Behavior

No molecular dynamics (MD) simulation studies for this compound have been found in the existing literature. MD simulations would be instrumental in understanding the compound's behavior in different environments, such as in solution, and its interactions with other molecules over time.

Prediction of Reactivity and Stability Parameters

The prediction of key reactivity and stability parameters, including chemical hardness, ionization potential, and electrophilicity, which are typically derived from quantum chemical calculations, is not available for this compound. These descriptors are fundamental for predicting the chemical behavior and stability of a compound.

Intermolecular Interactions and Solid-State Behavior of this compound

The molecular structure of this compound possesses key functional groups that determine its intermolecular interactions. The hydroxyl (-OH) group is a potent hydrogen bond donor, while the oxygen atom itself can act as a hydrogen bond acceptor. The three chlorine atoms introduce the potential for halogen bonding and other dipole-dipole interactions. The methyl groups, while primarily contributing to the molecule's size and shape through van der Waals forces, can also influence the electronic environment of the aromatic ring.

Hydrogen Bonding:

Phenols are well-known for forming strong intermolecular hydrogen bonds, which significantly influence their melting and boiling points. drishtiias.com In the solid state, this compound is expected to exhibit O-H···O hydrogen bonds, where the hydroxyl group of one molecule donates its proton to the oxygen atom of a neighboring molecule. This interaction is a dominant force in the crystal packing of many phenols. nih.govnih.gov

Computational data from PubChem indicates that this compound has one hydrogen bond donor and one hydrogen bond acceptor site, corresponding to the hydroxyl group. nih.gov The strength and geometry of these hydrogen bonds can be influenced by the steric hindrance and electronic effects of the adjacent chlorine and methyl groups. Theoretical studies on substituted phenols have shown that electron-withdrawing groups, such as chlorine, can affect the acidity of the phenolic proton and thus modulate the strength of the hydrogen bond. acs.org

Halogen Bonding and Other Interactions:

Theoretical and Computational Data:

The following table summarizes some of the key computed properties of this compound that are relevant to its intermolecular interactions and solid-state behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₇Cl₃O | nih.gov |

| Molecular Weight | 225.5 g/mol | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Topological Polar Surface Area | 20.2 Ų | nih.gov |

| Complexity | 148 | nih.gov |

These theoretical values provide a foundational understanding of the molecule's potential for forming various intermolecular interactions that govern its solid-state properties. Detailed experimental and computational studies would be necessary to fully elucidate the intricate three-dimensional network of interactions in the crystal lattice of this compound.

Applications in Material Science and Chemical Synthesis

Role as an Intermediate in Organic Chemical Synthesis

2,4,6-Trichloro-3,5-dimethylphenol serves as a valuable intermediate in organic synthesis. ontosight.aibrainmass.com Its molecular structure, featuring a reactive hydroxyl (-OH) group on a chlorinated aromatic ring, allows it to be a building block for more complex molecules. The synthesis of this compound can be achieved from precursors such as 3,5-xylenol or 4-Chloro-3,5-dimethylphenol. chemicalbook.commolbase.com

A significant application of this compound as an intermediate is in the preparation of aryloxyacetic acid derivatives. For example, it is used to synthesize 2-(2,4,6-Trichloro-3,5-dimethylphenoxy)acetic acid. bldpharm.com This reaction typically involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic substitution on a haloacetic acid, effectively converting the phenol (B47542) into an ether. This transformation highlights its role as a foundational molecule for creating new chemical entities with potentially useful properties. chemscene.com

Table 1: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 6972-47-0 | guidechem.com |

| Molecular Formula | C₈H₇Cl₃O | guidechem.com |

| Molecular Weight | 225.49 g/mol | guidechem.com |

Integration into Polymeric Materials and Resins

While phenolic compounds are a well-known class of precursors for producing polymeric materials, such as phenol-formaldehyde resins, specific research detailing the direct integration of this compound into polymeric or resinous materials is not widely documented in available literature. The synthesis of materials like flame-retardant resins often involves related structures such as 1,3,5-triazine (B166579) derivatives, but the direct use of this specific dimethylated trichlorophenol as a monomer or co-monomer is less common. researchgate.net

Research on Material Preservation Technologies (e.g., Wood Preservatives, Antifouling Agents)

The biocidal properties of chlorinated phenols are well-established, and this compound is identified as a compound with applications in material preservation. It is specifically mentioned as a wood preservative and an antifouling agent. ontosight.ai Its classification as a preservative is also noted in chemical databases. magic.eco

Research into the biological activity of substituted phenols has included this compound to better understand how its physical properties relate to its function. github.io Studies examining its solubility and behavior in aqueous systems are crucial for evaluating its efficacy and environmental impact as a preservative agent. github.io

Development of Novel Materials Based on this compound Derivatives

The development of novel materials often relies on the modification of precursor molecules like this compound. The primary route for creating new derivatives is through the reaction of its phenolic hydroxyl group.

As previously mentioned, a key derivative is 2-(2,4,6-Trichloro-3,5-dimethylphenoxy)acetic acid. bldpharm.com This compound belongs to the broader class of aryloxyacetic acids, which have been extensively researched for their biological activities. Specifically, various substituted phenoxyacetic acids are known to function as herbicides. beilstein-journals.org The synthesis of this derivative from this compound provides a pathway to new molecules that could be investigated for use in agriculture or other fields requiring selective biological action. Research into related dichlorophenoxyacetic acid derivatives has also highlighted their potential as anti-inflammatory agents, suggesting another possible avenue for the application of novel materials derived from this starting compound. mdpi.com

Table 2: Properties of 2-(2,4,6-Trichloro-3,5-dimethylphenoxy)acetic acid

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 19545-98-3 | bldpharm.com |

| Molecular Formula | C₁₀H₉Cl₃O₃ | N/A |

Future Research Directions and Emerging Trends

Development of Advanced Analytical Techniques for Trace Level Detection

The accurate detection and quantification of 2,4,6-Trichloro-3,5-dimethylphenol in environmental matrices are critical for monitoring its presence and persistence. Future research is geared towards developing more sensitive, selective, and rapid analytical methods capable of detecting the compound at trace and ultra-trace levels.

A significant trend is the enhancement of established techniques like Gas Chromatography-Mass Spectrometry (GC-MS), which is already used for analyzing various endocrine-disrupting chemicals (EDCs), including phenols, with detection limits reaching the sub-parts-per-trillion (ppt) range. researchgate.net The future lies in refining these methods to achieve even lower detection limits and improve sample throughput. Innovations in sample preparation, such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE), are being explored to pre-concentrate the analyte from complex samples, thereby increasing sensitivity.

Another emerging area is the shift from targeted analysis to Non-Targeted Analysis (NTA). researchgate.net NTA approaches, utilizing high-resolution mass spectrometry (HRMS), allow for the identification of not only the parent compound but also its unknown transformation and degradation products in the environment. nih.gov This holistic view is crucial for a complete understanding of the compound's environmental fate. nih.gov Furthermore, the development of novel detection systems, such as capacitively coupled contactless conductivity detection (C4D) for capillary electrophoresis, offers new possibilities for analyzing ionic forms of phenols and their derivatives with high efficiency and reduced reagent consumption. chemicalbook.com

Table 1: Comparison of Analytical Techniques for Chlorinated Phenol (B47542) Detection

| Technique | Principle | Typical Detection Limits | Future Research Focus |

| GC-MS | Separates volatile compounds and identifies them based on their mass-to-charge ratio. | ng/L to µg/L researchgate.net | Improving sensitivity (sub-ppt), miniaturization for field use, faster analysis times. |

| LC-MS/MS | Separates non-volatile compounds and uses tandem mass spectrometry for high selectivity. | pg/L to ng/L | Enhancing ionization efficiency, coupling with advanced liquid chromatography techniques (e.g., UHPLC). |

| HRMS (e.g., Orbitrap, TOF) | Provides highly accurate mass measurements, enabling formula determination. | ng/L | Development of sophisticated software for non-targeted analysis (NTA) and identification of transformation products. nih.gov |

| C4D-CE | Separates ions based on electrophoretic mobility and detects them via changes in conductivity without direct electrode contact. | µg/L to mg/L chemicalbook.com | Improving sensitivity for trace environmental analysis, integration into microchip devices. chemicalbook.com |

Exploration of Novel Sustainable Synthetic Routes

Traditional methods for synthesizing chlorinated phenols often involve the use of elemental chlorine or harsh chlorinating agents, which can lead to the formation of unwanted by-products and significant environmental waste. rsc.org Future research is focused on developing "green" and sustainable synthetic pathways that offer higher selectivity, use less hazardous reagents, and improve atom economy.

One promising trend is the use of oxychlorination systems. rsc.org These methods utilize a chloride source, such as hydrochloric acid, in combination with an environmentally benign oxidant like hydrogen peroxide (H₂O₂). rsc.org This process, often facilitated by a catalyst, can selectively chlorinate the phenol ring, with water being the primary by-product. rsc.org Research into catalysts, such as manganous sulfate, aims to improve reaction efficiency and selectivity under mild conditions. rsc.org

Another avenue of exploration is the use of alternative, safer chlorinating agents and reaction media. For example, methods using N-chlorosuccinimide or other solid chlorinating agents can be easier to handle than chlorine gas. The development of syntheses in greener solvents, like water or supercritical fluids, is also a key goal. A patent describes a method for preparing p-chlorophenol with high selectivity using oxygen as the oxidant, simplifying the process and reducing costs. google.com Unexpected discoveries, such as a nucleophilic chlorination of quinone monoketals under mild conditions, also open up new synthetic possibilities that are less reliant on traditional electrophilic aromatic substitution. nih.gov

Innovation in Enhanced Bioremediation and Advanced Oxidation Processes

Given the persistence of chlorinated phenols in the environment, developing effective remediation technologies is a high priority. Research is advancing on two main fronts: enhanced bioremediation and Advanced Oxidation Processes (AOPs).

Bioremediation leverages the metabolic capabilities of microorganisms to break down contaminants. While highly chlorinated phenols can be toxic to microorganisms, acclimatized biomass shows significantly enhanced degradation capabilities. nih.govresearchgate.net Future research focuses on:

Combined Anaerobic-Aerobic Systems: Under anaerobic conditions, reductive dechlorination removes chlorine atoms, often a crucial first step in detoxification. researchgate.netarizona.edu Subsequent aerobic treatment can then efficiently break down the resulting phenolic ring. nih.govfrontiersin.org The synergy between these processes can lead to complete mineralization.

Bioaugmentation and Biostimulation: This involves introducing specialized microbial strains (e.g., Desulfitobacterium, Pseudomonas) with known degradative capabilities or adding nutrients to stimulate the activity of indigenous microorganisms. arizona.edumicrobe.com

Genetic and Enzymatic Studies: Identifying and characterizing the specific enzymes responsible for dechlorination and ring cleavage, such as monooxygenases and dioxygenases, can help optimize bioremediation processes. microbe.com

Advanced Oxidation Processes (AOPs) employ highly reactive species, primarily hydroxyl radicals (•OH), to rapidly degrade recalcitrant organic pollutants. nih.gov For 2,4,6-trichlorophenol (B30397), several AOPs have shown promise, with future research aimed at optimizing their efficiency and minimizing by-product formation. researchgate.net Key areas of innovation include:

Photo-Fenton (UV/Fe²⁺/H₂O₂): This process is often found to be one of the most effective AOPs for degrading 2,4,6-trichlorophenol. researchgate.net Research focuses on optimizing pH, iron, and hydrogen peroxide concentrations to maximize degradation rates.

Heterogeneous Photocatalysis (UV/TiO₂): Using semiconductor catalysts like titanium dioxide (TiO₂) can effectively mineralize chlorophenols. researchgate.net Future work involves developing more efficient catalyst materials and understanding the degradation pathways to avoid the formation of toxic intermediates.

Peroxide-Based Systems: The activation of peroxides like peroxymonosulfate (B1194676) (PMS) and peroxydisulfate (B1198043) (PS) with zero-valent iron (ZVI) is another effective AOP. nih.gov Studies are comparing the degradation efficiency of different peroxide systems under various conditions. nih.govresearchgate.net

Structure-Activity Relationship Studies through Computational Design

Understanding the relationship between the chemical structure of this compound and its biological or chemical activity (Structure-Activity Relationship, SAR) is fundamental to predicting its toxicity, environmental fate, and potential applications. Computational modeling is an increasingly powerful tool in this field.

Future research will heavily rely on Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net These models use statistical methods to correlate variations in a compound's chemical structure with changes in a specific activity, such as toxicity to microorganisms or binding affinity to a receptor. nih.gov For chlorinated phenols, QSAR can help predict the toxicity of different isomers and degradation by-products, guiding risk assessment and the design of safer alternatives.

Investigation of New Applications in Specialized Materials and Industrial Processes

Historically, chlorinated phenols like 2,4,6-trichlorophenol have been used primarily as biocides, such as fungicides, antiseptics, and wood preservatives. researchgate.netafirm-group.com However, due to environmental and health concerns, many of these uses have been curtailed. Future research is shifting away from these traditional applications towards exploring new, specialized roles for this and related molecules in materials science and industrial synthesis.

The unique structure of this compound—a substituted aromatic ring with reactive hydroxyl and chloro groups—makes it a potentially valuable building block or chemical intermediate. Emerging research directions may include:

Monomers for Advanced Polymers: The phenolic structure could be incorporated into novel polymers, such as polycarbonates or polyesters, to impart specific properties like thermal stability, flame retardancy, or modified chemical resistance. The chlorine and methyl groups provide steric hindrance and electronic effects that could be tuned for specific material characteristics.

Scaffolds in Fine Chemical Synthesis: The compound can serve as a starting material or scaffold for the synthesis of more complex molecules with potential applications in pharmaceuticals or specialty chemicals. The chlorine atoms can act as leaving groups or directing groups in further chemical transformations.

Functionalized Materials: Research into modifying surfaces, such as activated carbon, with amine groups has shown increased efficiency for adsorbing chlorophenols. nih.gov A reverse application could be explored, where the chlorophenol molecule itself is used to functionalize a substrate material, creating a surface with specific binding or catalytic properties.

The focus of future research will likely be on high-value applications where the specific substitution pattern of this compound provides a distinct advantage, moving beyond its legacy as a broad-spectrum biocide.

Q & A

Basic: What are the recommended personal protective equipment (PPE) protocols for handling 2,4,6-Trichloro-3,5-dimethylphenol in laboratory settings?

Methodological Answer:

- Gloves: Use nitrile rubber gloves (11–13 mil thickness) for routine handling (breakthrough time: 1 hour). For prolonged exposure or spills, butyl rubber gloves (12–15 mil thickness, breakthrough time >4 hours) are recommended. Glove selection must account for manufacturer-specific performance variations .

- Respiratory Protection: Under normal laboratory conditions, respiratory protection is unnecessary. In emergencies, use NIOSH-approved respirators with organic/acid gas cartridges .

- Eye Protection: Sealed goggles are mandatory to prevent ocular exposure .

- Hygiene Practices: Avoid skin/eye contact, wash hands after handling, and store contaminated clothing separately .

Basic: How can researchers detect and quantify this compound in environmental water samples?

Methodological Answer:

- Detection Limits: The compound has been detected in riverine systems with a threshold of 20 μg/L (e.g., Lower Colorado River studies) .

- Analytical Techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS): Effective for volatile chlorophenols.

- High-Performance Liquid Chromatography (HPLC): Suitable for polar derivatives.

- Sample Preparation: Solid-phase extraction (SPE) using C18 cartridges improves sensitivity.

| Compound | Detection Limit (μg/L) |

|---|---|

| This compound | 20 |

| 2,4-Dichlorophenol | 5 |

| Pentachlorophenol | 30 |

(Adapted from environmental monitoring data )

Advanced: What strategies are effective in resolving contradictions between in vitro and in vivo toxicity data for chlorophenol derivatives?

Methodological Answer:

- Systematic Literature Screening:

- Title/Abstract Screening: Exclude irrelevant studies (e.g., non-toxicological endpoints) from databases like PubMed and TOXCENTER.

- Full-Text Review: Assess study design, exposure routes, and metabolic pathways. For example, discrepancies may arise from differences in metabolizing enzymes (e.g., cytochrome P450) between models .

- Key Metrics:

- Inclusion Criteria: Studies must report dose-response relationships, exposure duration, and biological endpoints (e.g., hepatotoxicity, genotoxicity).

- Resolution Example: Address conflicting hepatotoxicity data by cross-referencing in vitro cell viability assays with in vivo histopathology results .

Advanced: What methodological considerations are critical when designing a synthesis route for iodinated derivatives of this compound?

Methodological Answer:

- Reagent Selection: Use bis-(2,4,6-trimethylpyridine)iodo(I) hexafluorophosphate for metal-free iodination. This reagent enables rapid, regioselective substitution at the phenolic hydroxyl group .

- Optimization Steps:

- Temperature Control: Maintain <40°C to prevent side reactions.

- Solvent Compatibility: Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the iodinated product (e.g., 2,4,6-triodo-3,5-dimethylphenol) .

Basic: What are the key physicochemical properties of this compound that influence its solubility and reactivity?

Methodological Answer:

- Solubility:

- Reactivity:

- Electrophilic aromatic substitution occurs preferentially at the para position due to steric hindrance from methyl groups .

Advanced: How can computational modeling predict the environmental persistence and bioaccumulation potential of this compound?

Methodological Answer:

- Parameters for Modeling:

- Octanol-Water Partition Coefficient (Log Kow): Estimate using fragment-based methods (e.g., EPI Suite). A high Log Kow (>4) suggests bioaccumulation potential.

- Half-Life in Water: Use QSAR models to assess hydrolysis rates. Chlorophenols typically exhibit moderate persistence (half-life: days to weeks) .

- Validation: Compare predicted data with field measurements (e.g., riverine concentrations ). Adjust models using biodegradation data from microbial assays.

Retrosynthesis Analysis